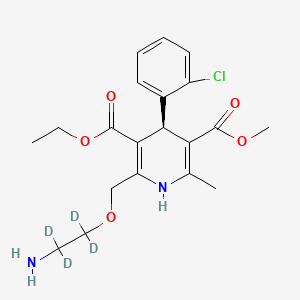

(S)-Amlodipine-d4

説明

(S)-Amlodipine-d4 is a deuterated form of (S)-Amlodipine, a calcium channel blocker used primarily in the treatment of hypertension and angina. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the metabolic stability and pharmacokinetic properties of the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Amlodipine-d4 involves the incorporation of deuterium atoms into the (S)-Amlodipine structure. This can be achieved through several methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule. For example, deuterated benzylamine can be used in the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

化学反応の分析

Types of Reactions

(S)-Amlodipine-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

科学的研究の応用

Pharmacokinetic Studies

(S)-Amlodipine-d4 is utilized as an internal standard in pharmacokinetic studies to improve the accuracy and reliability of drug quantification in biological samples. Its stable isotopic nature allows for precise differentiation from endogenous compounds during mass spectrometry analysis.

Case Study: LC-MS/MS Method Development

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to quantify both (S)-Amlodipine and its enantiomer (R)-Amlodipine in human plasma. The method demonstrated:

- Sensitivity : Lower limit of quantification (LLOQ) of 0.050 ng/mL for both enantiomers.

- Efficiency : Baseline separation achieved in under 7 minutes using a Lux Cellulose-4 chiral column.

- Application : Suitable for bioequivalence and bioavailability studies, enhancing the understanding of the pharmacokinetic profiles of Amlodipine formulations .

Bioanalytical Applications

The use of this compound extends to bioanalytical applications where it serves as a reference standard to ensure the accuracy of measurements in drug development processes.

Data Table: Comparison of Analytical Methods

| Method Type | Key Features | Application Area |

|---|---|---|

| LC-MS/MS | High sensitivity, rapid analysis | Pharmacokinetics |

| Solid Phase Extraction | Reduces matrix effects, enhances recovery rates | Sample preparation |

| Chiral Chromatography | Separates enantiomers effectively | Enantiomer quantification |

This table illustrates the versatility of this compound in enhancing analytical methodologies across various applications.

Clinical Research and Drug Development

In clinical settings, this compound is instrumental in studying the pharmacodynamics and pharmacokinetics of Amlodipine formulations. Its role as an internal standard facilitates:

- Comparative Studies : Assessing the efficacy and safety profiles between different formulations.

- Therapeutic Monitoring : Understanding drug levels in patients to optimize therapeutic regimens.

Case Study: Efficacy in Hypertension Management

Research indicates that Amlodipine, including its deuterated form, effectively reduces both systolic and diastolic blood pressure in hypertensive patients. This is crucial for managing cardiovascular risks associated with hypertension .

Research on Enantiomeric Properties

This compound allows researchers to explore the distinct pharmacological properties of its enantiomers. The differential effects of (S)- and (R)-Amlodipine can be critical in understanding their respective contributions to therapeutic outcomes.

Findings on Enantiomer Activity

Studies have shown that while both enantiomers exhibit calcium channel blocking activity, their potency and side effect profiles may differ significantly. This highlights the importance of using this compound in research aimed at optimizing therapeutic strategies for conditions such as angina and hypertension .

作用機序

(S)-Amlodipine-d4 exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the vascular smooth muscle and cardiac muscle. This leads to vasodilation and a reduction in blood pressure. The deuterium atoms enhance the metabolic stability of the compound, potentially leading to longer-lasting effects.

類似化合物との比較

Similar Compounds

(S)-Amlodipine: The non-deuterated form of the compound.

Nifedipine: Another calcium channel blocker used to treat hypertension and angina.

Felodipine: A similar compound with a different chemical structure but similar pharmacological effects.

Uniqueness

(S)-Amlodipine-d4 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This can lead to improved efficacy and reduced side effects in clinical applications.

生物活性

(S)-Amlodipine-d4, a deuterated form of the calcium channel blocker Amlodipine, is primarily utilized in pharmacological research to study the biological activity of its active enantiomer, (S)-Amlodipine. This section delves into its biological activity, pharmacokinetics, and comparative efficacy, supported by relevant data tables and findings from various studies.

Amlodipine is widely recognized for its effectiveness in treating hypertension and angina. The (S)-enantiomer is the active form, while the (R)-enantiomer is considered inactive. The development of this compound allows researchers to track and quantify the drug's presence in biological systems using advanced analytical techniques such as LC-MS/MS.

Method Development

The quantification of this compound in biological samples has been achieved through validated LC-MS/MS methods. These methods are crucial for understanding the pharmacokinetics of (S)-Amlodipine in various formulations and its therapeutic equivalence against racemic mixtures. The SCIEX QTRAP 4500 system has demonstrated sensitivity for detecting Amlodipine enantiomers at therapeutic levels, with a lower limit of quantification (LLOQ) as low as 0.050 ng/mL .

Table 1: LC-MS/MS Method Characteristics

| Parameter | Value |

|---|---|

| LLOQ | 0.050 ng/mL |

| Sensitivity | High |

| Column Used | Lux Cellulose-4 |

| Detection Method | LC-MS/MS |

Efficacy Compared to Racemic Amlodipine

Numerous clinical trials have compared the efficacy of (S)-Amlodipine with racemic Amlodipine. A systematic review indicated that (S)-Amlodipine exhibits similar antihypertensive efficacy with a potentially lower incidence of adverse effects .

Table 2: Comparative Efficacy of (S)-Amlodipine vs Racemic Amlodipine

| Study Reference | Dosage (mg) | SBP Reduction (mmHg) | DBP Reduction (mmHg) | Adverse Effects (%) |

|---|---|---|---|---|

| Oh et al. (2012) | 2.5 - 5 | -21.82 vs -26.82 | -14.71 vs -10.88 | 20% vs 17% |

| Zhao et al. (2013) | NA | Significant reduction | NA | Lower with S-AM: 6.56% vs 18.03% |

| Liu et al. (2010) | 2.5 | Similar efficacy | Similar | Similar |

Case Studies

Several studies highlight the advantages of using (S)-Amlodipine over its racemic counterpart:

- Chen et al. Study : In an eight-week trial comparing different dosages of (S)-Amlodipine, a significant reduction in systolic blood pressure was noted in patients receiving the higher dosage (5 mg) compared to those on a lower dosage (2.5 mg), indicating dose-dependent efficacy .

- Maksimova et al. Study : This study demonstrated that patients receiving (S)-Amlodipine experienced fewer adverse effects compared to those on racemic Amlodipine, reinforcing the notion that the active enantiomer is both effective and better tolerated .

特性

IUPAC Name |

3-O-ethyl 5-O-methyl (4S)-2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIQEAQVCYTUBX-MIHJCSFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747027 | |

| Record name | 3-Ethyl 5-methyl (4S)-2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346616-97-4 | |

| Record name | 3-Ethyl 5-methyl (4S)-2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。